[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine
Overview
Description
Scientific Research Applications
Photopolymerization
- Application: A study by Guillaneuf et al. (2010) discusses a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, useful in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, showing potential in photoinitiation and photopolymerization processes (Guillaneuf et al., 2010).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Compounds: Breitenmoser et al. (2001) describe the synthesis of a novel 2H-azirin-3-amine, demonstrating its use as a building block in the synthesis of model peptides. This research highlights the versatility of such compounds in creating complex molecular structures (Breitenmoser et al., 2001).
- Structural Characterization: Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands, including a dimethoxyethyl ligand, and analyzed their effects on cell growth in human colorectal carcinoma cells. This study provides insight into the structural and biological activity of such compounds (Li et al., 2012).
Antimicrobial and Antiproliferative Properties
- Antimicrobial Activity: Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. This study underscores the potential of such compounds in medical applications (Bektaş et al., 2007).
Catalysis and Reaction Studies
- Amination Reactions: Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst, highlighting the potential of such reactions in industrial applications (Bassili & Baiker, 1990).
Organic Chemistry Applications
- Synthesis of Cycloheptatrienylidenamines: Cavazza and Pietra (1976) described the synthesis of 3-aminocycloheptatrienylidenamines, demonstrating the stability and utility of these compounds in organic synthesis (Cavazza & Pietra, 1976).
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)7-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVFNWWJYQNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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